8pyDTZ

描述

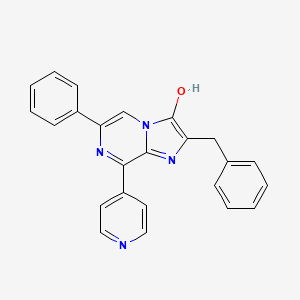

Structure

3D Structure

属性

IUPAC Name |

2-benzyl-6-phenyl-8-pyridin-4-ylimidazo[1,2-a]pyrazin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O/c29-24-20(15-17-7-3-1-4-8-17)27-23-22(19-11-13-25-14-12-19)26-21(16-28(23)24)18-9-5-2-6-10-18/h1-14,16,29H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOHXMHJSGTOSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=NC=C4)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8pyDTZ: A Pyridyl Diphenylterazine Analog for Enhanced Bioluminescence Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8pyDTZ, a pyridyl diphenylterazine (DTZ) analog, and its application in bioluminescence imaging (BLI). This compound serves as a highly efficient, ATP-independent substrate for the engineered marine luciferase, LumiLuc. The LumiLuc-8pyDTZ system is characterized by its spectrally red-shifted emission, superior brightness, and enhanced biocompatibility, making it a powerful tool for sensitive in vivo imaging. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization and use, and provides visual representations of the underlying biological and experimental workflows.

Introduction

Bioluminescence imaging is a powerful and widely used technique for non-invasively monitoring biological processes in real-time within living organisms. The sensitivity and signal-to-background ratio of BLI are critically dependent on the luciferase-luciferin pair employed. While traditional systems have limitations, such as the ATP-dependency of firefly luciferase or the blue-shifted emission and poor substrate solubility of some marine luciferases, the development of novel substrate-enzyme pairs has significantly advanced the field.

This compound is a synthetic pyridyl analog of diphenylterazine (DTZ) designed to overcome some of these challenges.[1] It functions as a substrate for LumiLuc, a luciferase engineered through directed evolution from the teLuc variant of a marine luciferase.[2] The key advantages of the LumiLuc-8pyDTZ system include its ATP-independency, which allows for imaging in environments with fluctuating energy levels, a red-shifted light emission for improved tissue penetration, and enhanced water solubility of this compound, which permits administration in simple saline solutions without the need for organic co-solvents.[2][3] These features contribute to its excellent biocompatibility and superior sensitivity for in vivo applications, such as tracking tumor growth in xenograft mouse models.[2]

Mechanism of Action

The bioluminescent reaction of the LumiLuc-8pyDTZ system is an ATP-independent process. The LumiLuc luciferase catalyzes the oxidation of its substrate, this compound, in the presence of molecular oxygen. This enzymatic reaction generates an excited-state product that, upon relaxation to its ground state, emits photons of light.

The spectral properties of the emitted light are a key feature of this system. Compared to its parent compound DTZ, this compound exhibits a notable red-shift in its emission spectrum when catalyzed by LumiLuc. This shift to longer wavelengths is advantageous for in vivo imaging as light in the red to near-infrared spectrum is less absorbed and scattered by biological tissues, leading to improved signal detection from deep-seated sources.

The development of LumiLuc was crucial for the enhanced brightness of this system. Through directed evolution, mutations were introduced into the teLuc luciferase to optimize its catalytic efficiency and binding affinity for this compound. This resulted in a luciferase variant, LumiLuc, that produces a significantly higher photon flux with this compound compared to the original teLuc.

Quantitative Data

The performance of the LumiLuc-8pyDTZ system has been quantitatively evaluated and compared to other commonly used bioluminescence systems. The following tables summarize the key data.

Table 1: Spectral and Physicochemical Properties of this compound and a Comparator

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Emission λmax (with LumiLuc) | Solubility |

| This compound | C24H18N4O | 378.43 | 525 nm | ~2 mM in saline |

| DTZ | Not specified | Not specified | Not specified | Poor water solubility |

Data sourced from MedChemExpress and Yeh HW, et al. ACS Chem Biol. 2019.

Table 2: Comparative Brightness of Bioluminescence Systems

| Luciferase-Substrate Pair | Relative Brightness (in cultured mammalian cells) | Notes |

| LumiLuc-8pyDTZ | ~3- to 5-fold brighter than teLuc-8pyDTZ | Brighter than teLuc-DTZ at low substrate concentrations (6.25 to 25 μM). |

| teLuc-DTZ | Baseline for comparison | - |

| Akaluc-AkaLumine | LumiLuc-8pyDTZ showed ~3-fold higher photon flux in a xenograft mouse model. | Akaluc is an ATP-dependent system. |

Data extracted from Yeh HW, et al. ACS Chem Biol. 2019.

Experimental Protocols

Directed Evolution of LumiLuc from teLuc

The development of the LumiLuc luciferase from its precursor, teLuc, was achieved through a process of directed evolution. This involved iterative rounds of random mutagenesis followed by screening for enhanced brightness with the this compound substrate.

Methodology:

-

Template Preparation: The gene for teLuc, a previously engineered variant of a marine luciferase, was used as the starting template.

-

Random Mutagenesis: Error-prone Polymerase Chain Reaction (PCR) was employed to introduce random mutations into the teLuc gene. This creates a library of luciferase variants with diverse amino acid sequences.

-

Library Screening: The library of mutated genes was expressed in a suitable host, such as E. coli. The resulting colonies, each expressing a different luciferase variant, were screened for bioluminescence activity in the presence of this compound.

-

Selection of Improved Variants: Colonies exhibiting the brightest luminescence were selected. The corresponding luciferase genes were isolated and sequenced to identify the beneficial mutations.

-

Iterative Rounds: The genes of the improved variants were used as templates for subsequent rounds of mutagenesis and screening to accumulate beneficial mutations and further enhance the luciferase's performance with this compound.

In Vitro Bioluminescence Assay

To characterize the enzymatic properties of the LumiLuc-8pyDTZ system, an in vitro bioluminescence assay is performed.

Materials:

-

Purified LumiLuc enzyme

-

This compound substrate

-

Assay buffer (e.g., PBS, pH 7.4)

-

Luminometer

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent. Due to its improved solubility, this compound can be dissolved in normal saline.

-

In a 96-well microplate, add a solution of purified LumiLuc enzyme at a known concentration to the assay buffer.

-

To initiate the reaction, inject a solution of this compound into the wells containing the enzyme.

-

Immediately measure the light output using a luminometer. The data is typically recorded as relative light units (RLU) or photons per second.

-

To determine kinetic parameters such as KM and Vmax, the assay is performed with varying concentrations of the this compound substrate.

In Vivo Bioluminescence Imaging in a Xenograft Mouse Model

The superior performance of the LumiLuc-8pyDTZ system for in vivo imaging has been demonstrated in a tumor xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NU/J)

-

HeLa cells stably expressing LumiLuc

-

This compound substrate

-

In vivo imaging system (e.g., IVIS)

Procedure:

-

Cell Culture and Implantation: Culture HeLa cells stably expressing the LumiLuc luciferase. For tumor induction, inject a known number of these cells (e.g., 104 to 105) subcutaneously into the dorsal region of the mice.

-

Tumor Growth: Allow the tumors to grow for a specified period (e.g., several days).

-

Substrate Preparation and Administration: Prepare a solution of this compound in sterile normal saline. A typical dose is 0.2 µmol per mouse, administered via intravenous injection.

-

Bioluminescence Imaging: Immediately after substrate administration, place the anesthetized mouse in an in vivo imaging system. Acquire bioluminescence images at specified time points.

-

Data Analysis: Quantify the bioluminescent signal from the tumor region using the imaging software. The signal intensity, typically measured in photons per second, correlates with the tumor size and metabolic activity.

Visualizations

Signaling Pathway

Caption: Bioluminescence reaction pathway of the LumiLuc-8pyDTZ system.

Experimental Workflow: Directed Evolution

Caption: Workflow for the directed evolution of LumiLuc luciferase.

Experimental Workflow: In Vivo Imaging

Caption: Workflow for in vivo bioluminescence imaging using the LumiLuc-8pyDTZ system.

References

An In-depth Technical Guide to 8pyDTZ: A Novel Luciferin for Advanced Bioluminescence Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8pyDTZ, a pyridyl diphenylterazine (DTZ) analog that has emerged as a superior ATP-independent luciferin for in vivo and in vitro bioluminescence imaging (BLI). This document details its chemical structure, physicochemical properties, mechanism of action, and provides detailed protocols for its application in research settings.

Introduction

This compound is a synthetic luciferin designed for enhanced biocompatibility and sensitivity in bioluminescence imaging applications.[1][2] As an analog of diphenylterazine, it serves as a substrate for the engineered luciferase, LumiLuc.[1][3] The LumiLuc-8pyDTZ system is notable for its ATP-independency, which allows for imaging in environments with low ATP concentrations, such as the extracellular space.[4] This system produces a characteristic yellow bioluminescence with a spectrally shifted emission, which allows for improved tissue penetration and detection in deep-tissue imaging.

Chemical Structure and Physicochemical Properties

This compound is distinguished by its pyridyl group, which enhances its aqueous solubility and bioavailability compared to its parent compound, DTZ. This improved solubility allows for administration in simple saline solutions, avoiding the need for potentially toxic organic cosolvents.

Chemical Structure

Canonical SMILES: O=C1C(CC2=CC=CC=C2)=NC3=C(C4=CC=NC=C4)NC(C5=CC=CC=C5)=CN31

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₈N₄O | |

| Molecular Weight | 378.43 g/mol | |

| CAS Number | 2351898-91-2 | |

| Aqueous Solubility | ~13-fold higher than DTZ | |

| Predicted Relative Density | 1.26 g/cm³ | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. Solutions should be freshly prepared. |

Solubility Data

| Solvent | Concentration | Notes |

| EtOH + HCl | 2 mg/mL (5.28 mM) | Requires sonication and pH adjustment to 2 with 1M HCl. DMSO can inactivate the compound. |

| H₂O | < 0.1 mg/mL | Insoluble. |

| DMSO | 12.5 mg/mL | Note: DMSO can inactivate this compound's activity. |

Mechanism of Action and Signaling Pathway

The bioluminescence of the LumiLuc-8pyDTZ system is generated through an ATP-independent enzymatic reaction. This compound acts as a substrate for the LumiLuc luciferase. In the presence of molecular oxygen, LumiLuc catalyzes the oxidation of this compound, leading to the formation of an excited-state product that, upon relaxation to the ground state, emits yellow light. This process is highly efficient, resulting in a bright, sustained signal ideal for sensitive in vivo imaging.

Experimental Protocols

The following are detailed protocols for the use of this compound in both in vitro and in vivo settings. These protocols are provided as a guide and may require optimization for specific experimental needs.

In Vitro Bioluminescence Assay in HEK 293T Cells

This protocol describes the use of this compound to evaluate its bioluminescence performance in mammalian cells expressing LumiLuc luciferase.

Detailed Steps:

-

Cell Culture: Culture HEK 293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.

-

Transfection: When cells reach 70-80% confluency, transiently transfect them with a plasmid expressing LumiLuc luciferase using a liposome-based transfection reagent.

-

Expression Detection: Detect the expression of LumiLuc luciferase 24-48 hours after transfection.

-

Stock Solution Preparation: Dissolve this compound in ethanol to a concentration of 10 mM.

-

Assay Buffer and Working Solution: Prepare an assay buffer containing 1mM CDTA, 0.5% Tergitol NP-40, 0.05% Antifoam 204, 150mM KCl, 100mM MES pH 6.0, 1mM DTT, and 35mM thiourea. Dilute the 10 mM this compound stock solution in this buffer to a final concentration of 20 µM.

-

Cell Seeding: Seed the transfected cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 2-4 hours.

-

Substrate Addition: Add 50 µL of the 20 µM this compound working solution to each well.

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Imaging: Immediately perform bioluminescence imaging using a luminescence plate reader with an exposure time of 2 seconds. A 600-700 nm bandpass filter can be used to capture far-red emission.

In Vivo Bioluminescence Imaging in a Mouse Xenograft Model

This protocol outlines the use of this compound for tracking tumor growth in a mouse model.

Detailed Steps:

-

Working Solution Preparation: Prepare a fresh solution of this compound. For intravenous injection, dissolve 0.2 µmol of this compound in 100 µL of normal saline. For intraperitoneal injection, a formulation containing 10% Ethanol, 10% Glycerol, 10% HPBCD, and 35% PEG-300 can be used, with a typical working solution being 4 µmol (1.5 mg) in 480 µL.

-

Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and remove hair from the imaging area.

-

Injection: Inject the this compound working solution, for example, intraperitoneally into the left lower abdomen or via tail vein injection.

-

Imaging: Immediately place the mouse in a bioluminescence imaging system.

-

Image Acquisition: Set the imaging parameters (e.g., emission filter fully open, f-stop 1.2, 1x1 merge mode, 1-second exposure time) and collect images, for instance, every minute for 20 minutes.

-

Data Analysis: Analyze the collected images using software such as Fiji (ImageJ) and process the data using spreadsheet software.

Performance and Applications

The LumiLuc-8pyDTZ pair has demonstrated high sensitivity in a tumor xenograft mouse model, enabling the detection of early-stage tumors. Its performance is comparable to, and in some cases surpasses, other benchmark reporter systems. For instance, LumiLuc-8pyDTZ showed approximately 3-fold higher photon flux than the Akaluc-AkaLumine system in the early days of tumor growth.

Furthermore, by fusing LumiLuc to a red fluorescent protein to create "LumiScarlet," the emission can be further red-shifted, enhancing deep-tissue penetration. The LumiScarlet-8pyDTZ pair has shown performance comparable to the brightest ATP-dependent system, Akaluc-AkaLumine, for detecting cells in deep tissues.

The excellent biocompatibility, superior in vivo sensitivity, and ATP-independent nature of the LumiLuc-8pyDTZ system make it a valuable tool for a wide range of applications, including:

-

Tracking tumor growth and metastasis

-

Monitoring cellular processes in deep tissues

-

High-throughput screening

-

Noninvasive imaging in freely moving animals

Conclusion

This compound, in combination with the LumiLuc luciferase, represents a significant advancement in bioluminescence imaging technology. Its enhanced physicochemical properties and the ATP-independent nature of its reaction provide researchers with a highly sensitive and biocompatible tool for a variety of in vitro and in vivo applications. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this powerful technology in academic and industrial research.

References

An In-depth Technical Guide to the 8pyDTZ Bioluminescence Spectrum

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the bioluminescent substrate 8pyDTZ, focusing on its spectral properties, applications in combination with engineered luciferases, and detailed experimental protocols. This compound, a pyridyl analog of diphenylterazine (DTZ), offers significant advantages for in vivo imaging due to its enhanced water solubility and spectrally red-shifted light emission.[1]

Core Concepts: this compound and Engineered Luciferases

This compound is an ATP-independent substrate for marine-derived luciferases.[1][2] Its unique properties are best realized when paired with specifically engineered luciferases, such as LumiLuc. The LumiLuc luciferase was derived from teLuc through directed evolution to optimize its activity with this compound, resulting in a brighter and more red-shifted bioluminescent signal compared to the parent teLuc-DTZ system.[3] This enhanced brightness and red-shifted emission profile make the LumiLuc-8pyDTZ pair particularly well-suited for sensitive in vivo imaging, as longer wavelength photons can penetrate tissues more effectively.[3]

Quantitative Spectral and Performance Data

The following tables summarize the key quantitative parameters of the this compound substrate when paired with relevant luciferases.

Table 1: Peak Bioluminescence Emission

| Luciferase-Substrate Pair | Peak Emission Wavelength (λmax) | Color of Emitted Light |

| LumiLuc-8pyDTZ | 525 nm | Yellow |

| LumiScarlet-8pyDTZ (BRET) | ~600 nm | Red |

Table 2: Comparative Brightness and Performance

| Comparison Metric | Luciferase-Substrate Pair 1 | Luciferase-Substrate Pair 2 | Result |

| Photon Flux (in HEK 293T cells, 600-700 nm filter) | LumiLuc-8pyDTZ | teLuc-DTZ | 1.6 to 3.9-fold higher photon flux with LumiLuc-8pyDTZ at substrate concentrations from 6.25 to 100 µM. |

| Overall Bioluminescence (in HEK 293T cells) | LumiLuc-8pyDTZ | teLuc-8pyDTZ | LumiLuc-8pyDTZ produces 3 to 5 times more bioluminescence. |

| In vitro Maximum Photon Emission Rate (Vmax) | LumiLuc-8pyDTZ | teLuc-DTZ | Vmax of LumiLuc-8pyDTZ is ~36% of teLuc-DTZ. |

| Apparent Michaelis Constant (KM) | LumiLuc-8pyDTZ | teLuc-DTZ | KM of LumiLuc-8pyDTZ is 4.6 µM, which is lower than that of teLuc-DTZ, indicating higher affinity and relative brightness at low substrate concentrations. |

| In vivo Tumor Tracking (Xenograft Mouse Model) | LumiLuc-8pyDTZ | Akaluc-AkaLumine | LumiLuc-8pyDTZ showed detectable bioluminescence earlier (Day 1 vs. Day 3) and ~3-fold higher photon flux up to Day 7. |

| Deep Tissue Imaging | LumiScarlet-8pyDTZ | Akaluc-AkaLumine | Comparable performance for detecting cells in deep tissues of mice. |

Signaling Pathways and Experimental Workflows

Bioluminescence Resonance Energy Transfer (BRET) with LumiScarlet-8pyDTZ

The LumiScarlet reporter is a fusion protein of LumiLuc and the red fluorescent protein mScarlet-I. When this compound is oxidized by the LumiLuc component, the energy is transferred non-radiatively to the nearby mScarlet-I, which then emits light at a longer wavelength. This BRET mechanism results in a significant red-shift of the bioluminescent signal. Approximately 51% of the total emission from LumiScarlet-8pyDTZ is at wavelengths longer than 600 nm.

In Vivo Bioluminescence Imaging Workflow

The following diagram outlines a typical workflow for an in vivo bioluminescence imaging experiment using this compound in a tumor xenograft mouse model.

Experimental Protocols

In Vitro Bioluminescence Assay with LumiLuc-8pyDTZ

This protocol is adapted for assessing the bioluminescence of LumiLuc-expressing cells in culture with this compound.

Materials:

-

HEK 293T cells transiently or stably expressing LumiLuc luciferase

-

Culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound substrate

-

Assay Buffer (optional, for enhanced signal stability): 1 mM CDTA, 0.5% Tergitol NP-40, 0.05% Antifoam 204, 150 mM KCl, 100 mM MES pH 6.0, 1 mM DTT, and 35 mM thiourea.

-

Luminometer or a plate reader with luminescence detection capabilities

Procedure:

-

Cell Culture: Culture LumiLuc-expressing HEK 293T cells in a white-walled, clear-bottom 96-well plate until they reach the desired confluency.

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound. Due to its instability in solution, it is recommended to prepare this fresh.

-

Prepare Working Solution: Dilute the this compound stock solution in either PBS or the assay buffer to the desired final concentrations (e.g., ranging from 6.25 µM to 100 µM).

-

Assay: a. Gently remove the culture medium from the cells. b. Wash the cells once with PBS. c. Add the this compound working solution to the cells.

-

Measurement: Immediately measure the bioluminescence signal using a luminometer. For kinetic studies, take readings at regular intervals.

In Vivo Bioluminescence Imaging Protocol

This protocol describes the administration of this compound and subsequent imaging in a mouse model.

Materials:

-

Mouse model with luciferase-expressing cells (e.g., tumor xenograft)

-

This compound substrate

-

Aqueous injectable formulation: 10% Ethanol (v/v), 10% Glycerol (v/v), 10% 2-Hydroxypropyl-β-cyclodextrin (w/v), and 35% PEG-300 (v/v).

-

Isoflurane for anesthesia

-

Bioluminescence imaging system (e.g., IVIS)

Procedure:

-

Prepare this compound Working Solution: a. Prepare a solution of this compound in the aqueous injectable formulation. b. A typical working solution is 4 µmol (1.5 mg) of this compound in 480 µL of the formulation. c. Note: This solution is unstable and should be prepared immediately before use.

-

Animal Preparation: a. Anesthetize the mouse using isoflurane inhalation. b. If necessary, remove hair from the imaging area.

-

Substrate Administration: a. Inject the this compound working solution into the mouse, for example, via intraperitoneal injection in the left lower abdomen. A typical dose for intravenous injection is 0.2 µmol/mouse in normal saline.

-

Imaging: a. Immediately place the anesthetized mouse in the bioluminescence imaging system. b. Set the imaging parameters (e.g., open emission filter, appropriate field of view, f-stop, and exposure time). c. Acquire a series of images over time to capture the peak of the bioluminescent signal (e.g., every 1 minute for 20 minutes).

-

Data Analysis: a. Use imaging software such as Fiji (ImageJ) to quantify the photon flux from the regions of interest. b. Process the quantitative data using spreadsheet software.

Conclusion

The this compound substrate, particularly when paired with the engineered LumiLuc luciferase or the BRET-based LumiScarlet reporter, represents a significant advancement in bioluminescence imaging technology. Its ATP-independence, enhanced water solubility, and red-shifted emission spectrum provide researchers with a highly sensitive and biocompatible tool for noninvasive in vivo imaging. The detailed data and protocols provided in this guide are intended to facilitate the successful application of this powerful technology in preclinical research and drug development.

References

An In-Depth Technical Guide to ATP-Independent Luciferase Substrates for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioluminescence imaging (BLI) has become an indispensable tool in preclinical research, enabling the non-invasive visualization of biological processes in living animals. Traditional BLI has heavily relied on ATP-dependent luciferases, such as Firefly luciferase (FLuc). However, the dependence on ATP can be a limiting factor, as fluctuations in cellular metabolic state can influence signal intensity. ATP-independent luciferase systems offer a significant advantage by uncoupling light emission from the cell's energy currency, providing a more stable and robust reporter system for in vivo studies. This guide provides a comprehensive overview of the core ATP-independent luciferase substrates, their properties, and detailed protocols for their application in in vivo research.

The most prominent ATP-independent system is the NanoLuc® (NLuc) luciferase, an engineered enzyme from the deep-sea shrimp Oplophorus gracilirostris, and its primary substrate, furimazine.[1][2] This system is renowned for its exceptional brightness, approximately 150 times greater than that of firefly or Renilla luciferases.[3] Beyond the NanoLuc® platform, other noteworthy ATP-independent or ATP-independent-utilizing systems include the AkaLuc/AkaLumine and the FLuc/CycLuc1 pairs, which offer unique spectral properties for deep-tissue imaging.

Core ATP-Independent Luciferase Substrates: A Comparative Overview

The selection of an appropriate substrate is critical for the success of in vivo bioluminescence imaging. Key considerations include the substrate's brightness, emission wavelength, solubility, and bioavailability. This section provides a detailed comparison of the leading ATP-independent luciferase substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data for prominent ATP-independent luciferase substrates, facilitating a direct comparison of their physicochemical and performance characteristics.

Table 1: Physicochemical Properties of ATP-Independent Luciferase Substrates

| Substrate | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Furimazine | 8-Benzyl-2-[(furan-2-yl)methyl]-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | C₂₄H₁₉N₃O₂ | 381.43 | 1374040-24-0 |

| Fluorofurimazine (FFz) | 6-(3-amino-2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-2-(2-furanylmethyl)-Imidazo[1,2-a]pyrazin-3(7H)-one | C₂₄H₁₈F₂N₄O₂ | 432.42 | 2412089-96-2 |

| Hydrofurimazine (HFz) | Not explicitly defined in searches | Not explicitly defined in searches | Not explicitly defined in searches | Not explicitly defined in searches |

| AkaLumine (TokeOni) | (4S)-2-[(1E,3E)-4-[4-(Dimethylamino)phenyl]-1,3-butadien-1-yl]-4,5-dihydro-4-thiazolecarboxylic acid hydrochloride | C₁₆H₁₉ClN₂O₂S | 338.85 (free base) | 2558205-28-8 (HCl) |

| CycLuc1 | (4S)-2-(6,7-Dihydro-5H-pyrrolo[3,2-f]benzothiazol-2-yl)-4,5-dihydro-4-thiazolecarboxylic acid | C₁₃H₁₁N₃O₂S₂ | 305.38 | 1247879-16-8 |

Data sourced from multiple references.[4][5]

Table 2: In Vivo Performance Characteristics of ATP-Independent Luciferase Substrates

| Substrate | Associated Luciferase | Peak Emission (nm) | Key Advantages for In Vivo Imaging |

| Furimazine | NanoLuc® (NLuc) | ~460 | High intensity, glow-type luminescence. |

| Fluorofurimazine (FFz) | NanoLuc® (NLuc) | ~459 | Increased aqueous solubility and bioavailability, leading to brighter in vivo signals. |

| Hydrofurimazine (HFz) | NanoLuc® (NLuc) | Not specified | Enhanced aqueous solubility allowing for higher dosage. |

| AkaLumine (TokeOni) | Akaluc (engineered FLuc) | ~677 | Near-infrared (NIR) emission for deep tissue imaging. |

| CycLuc1 | Firefly Luciferase (FLuc) | ~599 | Readily crosses the blood-brain barrier; improved signal for deep tissue and brain imaging. |

Data sourced from multiple references.

Signaling Pathways and Reaction Mechanisms

The light-emitting reactions of ATP-independent luciferases are oxidation processes that do not require adenosine triphosphate. Understanding these mechanisms is key to optimizing experimental conditions and interpreting results.

General Bioluminescence Reaction

The fundamental principle involves the luciferase-catalyzed oxidation of a luciferin substrate in the presence of oxygen, which results in the formation of an excited-state product that emits light upon returning to its ground state.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful application of bioluminescence for studying protein-protein interactions and for shifting emission wavelengths. In this process, the energy from the luciferase-substrate reaction is non-radiatively transferred to a fluorescent acceptor protein, which then emits light at its characteristic longer wavelength. This is particularly useful for red-shifting the blue light of NanoLuc® for improved deep-tissue penetration.

Experimental Protocols

Detailed and reproducible protocols are essential for successful in vivo imaging studies. This section provides step-by-step methodologies for the key ATP-independent luciferase substrates.

General In Vivo Bioluminescence Imaging Workflow

The following diagram illustrates a typical workflow for a small animal bioluminescence imaging experiment.

Protocol 1: In Vivo Imaging with NanoLuc® and Furimazine Analogs (Furimazine, FFz, HFz)

This protocol is adapted for use with furimazine and its more soluble analogs, fluorofurimazine (FFz) and hydrofurimazine (HFz).

Materials:

-

Mice expressing NanoLuc® luciferase.

-

Furimazine, Fluorofurimazine (FFz), or Hydrofurimazine (HFz).

-

Vehicle for substrate dissolution (e.g., sterile PBS, or a formulation containing Poloxamer 407 or PEG-300 for less soluble analogs).

-

Anesthesia (e.g., isoflurane).

-

In vivo imaging system (e.g., IVIS®).

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (1-2% for maintenance). Place the animal in the imaging chamber and maintain anesthesia and body temperature.

-

Substrate Preparation:

-

Furimazine: Prepare a stock solution in DMSO and dilute in an appropriate vehicle. Due to its low aqueous solubility, specialized formulations may be required for optimal in vivo delivery.

-

Fluorofurimazine (FFz): Reconstitute the lyophilized powder in sterile, nuclease-free water. A typical dose is around 0.44 µmol per mouse.

-

Hydrofurimazine (HFz): Dissolve in a suitable vehicle, which may include PEG-300 or Poloxamer 407 to enhance solubility.

-

-

Substrate Administration: Inject the prepared substrate via the desired route. Intravenous (IV) injection typically provides a rapid and high peak signal, while intraperitoneal (IP) injection offers a more sustained signal.

-

Image Acquisition: Immediately begin image acquisition using the in vivo imaging system. Due to the high signal intensity of NanoLuc®, exposure times are often short (e.g., 1-60 seconds). Use an open filter setting to collect all emitted photons.

-

Data Analysis: Use the imaging software to define regions of interest (ROIs) over the target tissues and quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/sec/cm²/sr).

Protocol 2: In Vivo Imaging with AkaLumine (TokeOni) and Akaluc

This system is ideal for deep-tissue imaging due to the near-infrared emission of AkaLumine.

Materials:

-

Mice expressing Akaluc luciferase.

-

AkaLumine-HCl (TokeOni).

-

Sterile water for dissolution.

-

Anesthesia (e.g., isoflurane).

-

In vivo imaging system with appropriate filters for NIR imaging.

Procedure:

-

Animal Preparation: Follow the same procedure as in Protocol 1.

-

Substrate Preparation: Dissolve AkaLumine-HCl in sterile water to the desired concentration (up to 40 mM).

-

Substrate Administration: Administer the AkaLumine solution via IV or IP injection.

-

Image Acquisition: Begin imaging approximately 10-15 minutes after IP injection to allow for substrate distribution. Use an open filter or a long-pass filter suitable for NIR wavelengths.

-

Data Analysis: Quantify the signal from ROIs as described in Protocol 1.

Protocol 3: In Vivo Imaging with CycLuc1 and Firefly Luciferase

CycLuc1 is a synthetic luciferin that offers enhanced blood-brain barrier permeability, making it superior to D-luciferin for imaging in the central nervous system.

Materials:

-

Mice expressing Firefly luciferase (FLuc or luc2).

-

CycLuc1.

-

Vehicle for dissolution (e.g., sterile PBS).

-

Anesthesia (e.g., isoflurane).

-

In vivo imaging system.

Procedure:

-

Animal Preparation: Follow the same procedure as in Protocol 1.

-

Substrate Preparation: Dissolve CycLuc1 in sterile PBS to the desired concentration. Doses are typically much lower than for D-luciferin (e.g., 5-25 mg/kg).

-

Substrate Administration: Inject the CycLuc1 solution via IV or IP route.

-

Image Acquisition: The signal from CycLuc1 is often more sustained than D-luciferin. Begin imaging shortly after injection and continue for the desired duration.

-

Data Analysis: Quantify the signal from ROIs as described in Protocol 1.

Protocol 4: Dual-Luciferase In Vivo Imaging (NanoLuc® and Firefly Luciferase)

This protocol allows for the simultaneous monitoring of two distinct biological events in the same animal.

Procedure:

-

Sequential Substrate Administration: Anesthetize the animal and acquire a baseline image.

-

Inject the first substrate (e.g., a furimazine analog for NanoLuc®) and acquire images.

-

Allow sufficient time for the first signal to decay and the substrate to be cleared from the animal's system.

-

Inject the second substrate (e.g., D-luciferin or CycLuc1 for Firefly luciferase) and acquire the second set of images.

-

Data Analysis: Use the imaging software to spectrally unmix or sequentially analyze the signals from the two reporters. Co-register the images to visualize the spatial relationship between the two signals.

Conclusion

ATP-independent luciferase substrates have revolutionized in vivo bioluminescence imaging by providing researchers with exceptionally bright, stable, and versatile tools. The NanoLuc® system and its ever-expanding portfolio of optimized furimazine analogs offer unparalleled sensitivity for a wide range of applications. Furthermore, substrates like AkaLumine and CycLuc1 provide unique spectral properties that enable highly sensitive deep-tissue and central nervous system imaging. By understanding the distinct characteristics of each substrate and employing optimized imaging protocols, researchers can harness the full potential of these powerful technologies to advance our understanding of complex biological systems and accelerate the development of novel therapeutics.

References

The Advent of 8pyDTZ Luciferin: A Technical Guide to a Brighter, ATP-Independent Bioluminescent Reporter System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioluminescence imaging has become an indispensable tool in preclinical research, enabling the non-invasive visualization of biological processes in living organisms. The development of novel luciferin-luciferase systems with enhanced properties is crucial for advancing the sensitivity and applicability of this technology. This technical guide provides an in-depth overview of the discovery, development, and application of 8pyDTZ, a pyridyl diphenylterazine analog. This novel luciferin, in partnership with the engineered LumiLuc luciferase, constitutes a bright, ATP-independent bioluminescent reporter system with superior characteristics for in vivo imaging. This document details the quantitative properties of this compound, provides comprehensive experimental protocols, and illustrates key mechanisms and workflows through detailed diagrams.

Introduction: The Need for Advanced Bioluminescent Probes

Conventional bioluminescence imaging has often been reliant on ATP-dependent luciferases, which can be limited by substrate bioavailability and potential interference with cellular metabolism. Furthermore, the emission spectra of many luciferins are not optimal for deep-tissue imaging due to absorption and scattering by biological tissues. The development of this compound was driven by the need for a luciferin with improved water solubility and a red-shifted emission spectrum, coupled with an ATP-independent luciferase for enhanced in vivo sensitivity and biocompatibility.[1][2][3][4][5]

Discovery and Development of this compound and the LumiLuc Luciferase

Chemical Synthesis of this compound

This compound is a pyridyl analog of diphenylterazine (DTZ). The introduction of a pyridyl group was a strategic chemical modification aimed at improving the water solubility of the luciferin. The synthesis of pyridyl CTZ and DTZ analogs involves the chemical modification of the parent coelenterazine (CTZ) or DTZ core structure. While the precise, step-by-step synthesis protocol for this compound is proprietary to its manufacturers, the general approach involves the condensation of a pyrimidine derivative with a substituted pyrazine to form the core imidazopyrazinone structure, followed by the introduction of the pyridyl moiety.

Directed Evolution of LumiLuc Luciferase

To create a highly efficient bioluminescent pair, the luciferase enzyme was specifically engineered to effectively utilize this compound as a substrate. Through a process of directed evolution starting from the teLuc luciferase, a variant of NanoLuc, researchers developed LumiLuc. This engineered luciferase exhibits broad substrate specificity and demonstrates enhanced activity with pyridyl luciferin analogs, including this compound.

Quantitative Properties of the LumiLuc-8pyDTZ System

The LumiLuc-8pyDTZ pair exhibits several key quantitative characteristics that make it a superior choice for in vivo bioluminescence imaging. These properties are summarized in the table below.

| Property | Value | Significance | Reference |

| Bioluminescence Emission Maximum (λmax) | 525 nm | The yellow-green emission allows for better tissue penetration compared to blue-emitting luciferases. | |

| Apparent Michaelis Constant (KM) | 4.6 μM | A lower KM value indicates a higher affinity of LumiLuc for this compound, leading to brighter signals at lower substrate concentrations. | |

| Water Solubility | ~10-fold increase over parent compounds | Enhanced solubility allows for administration in aqueous solutions without the need for organic co-solvents, improving biocompatibility. | |

| ATP-Independence | Yes | The reaction does not consume cellular ATP, minimizing metabolic interference and allowing for imaging in ATP-depleted environments. |

Mechanism of Action

The bioluminescent reaction of the LumiLuc-8pyDTZ system is an ATP-independent oxidative decarboxylation. The LumiLuc luciferase catalyzes the oxidation of this compound in the presence of molecular oxygen, leading to the formation of an excited-state product, which then decays to its ground state with the emission of a photon of light.

Experimental Protocols

In Vitro Luciferase Assay

This protocol provides a general framework for measuring the activity of LumiLuc luciferase with this compound luciferin in a microplate format.

Materials:

-

Purified LumiLuc luciferase

-

This compound luciferin stock solution (e.g., 1 mM in DMSO)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well white-walled, clear-bottom microplate

-

Luminometer

Procedure:

-

Prepare a serial dilution of LumiLuc luciferase in assay buffer.

-

Add 50 µL of each luciferase dilution to the wells of the microplate.

-

Prepare a working solution of this compound luciferin in assay buffer to the desired final concentration (e.g., 10 µM).

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well.

-

Immediately measure the luminescence signal using a luminometer with an integration time of 1-10 seconds.

-

Blank-correct the readings using wells containing assay buffer and this compound but no luciferase.

In Vivo Bioluminescence Imaging

This protocol outlines the steps for performing in vivo imaging in a mouse model.

Materials:

-

Mice expressing LumiLuc luciferase

-

This compound luciferin

-

Aqueous injectable formulation (e.g., 10% Ethanol, 10% Glycerol, 10% HPBCD, 35% PEG-300 in water)

-

Bioluminescence imaging system (e.g., IVIS)

Procedure:

-

Prepare this compound Working Solution: Dissolve this compound in the aqueous injectable formulation to a typical working concentration of 4 µmol in 480 µL. Note: The solution is unstable and should be prepared immediately before use.

-

Animal Preparation: Anesthetize the mouse using isoflurane.

-

Substrate Administration: Inject the this compound working solution intraperitoneally (i.p.) into the left lower abdomen of the mouse.

-

Imaging: Immediately place the mouse in the bioluminescence imaging system.

-

Image Acquisition: Set the imaging parameters (e.g., emission filter fully open, field of view 25 cm, f-stop 1.2, merge mode 1x1, exposure time 1 s).

-

Data Collection: Collect bioluminescence images every 1 minute for 20 minutes.

-

Data Analysis: Analyze the images using appropriate software (e.g., Fiji/ImageJ) to quantify the photon flux.

The LumiScarlet Reporter: Harnessing BRET for Red-Shifted Emission

To further improve deep-tissue imaging capabilities, the LumiScarlet reporter was developed by fusing LumiLuc to the red fluorescent protein, mScarlet-I. This fusion protein utilizes Bioluminescence Resonance Energy Transfer (BRET), a mechanism where energy is transferred from a light-emitting donor (LumiLuc) to a light-accepting fluorophore (mScarlet-I) when they are in close proximity. The emission from LumiLuc excites mScarlet-I, which then emits light at a longer, red-shifted wavelength, allowing for even better tissue penetration.

Conclusion and Future Perspectives

The development of this compound luciferin and the LumiLuc luciferase represents a significant advancement in the field of bioluminescence imaging. The ATP-independent nature, enhanced water solubility, and red-shifted emission of this system provide researchers with a powerful tool for sensitive and non-invasive in vivo studies. The creation of the BRET-based LumiScarlet reporter further extends the utility of this system for deep-tissue imaging. Future research may focus on the development of even brighter and further red-shifted luciferin analogs and luciferase variants, as well as the application of these advanced reporter systems in complex disease models and for monitoring therapeutic responses.

References

- 1. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

8pyDTZ: A Technical Guide to Solubility and Bioavailability in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

8pyDTZ, a pyridyl analog of diphenylterazine (DTZ), has emerged as a promising substrate for bioluminescence imaging (BLI) in preclinical research. Its enhanced physicochemical properties offer significant advantages over earlier luciferin analogs, leading to improved sensitivity and biocompatibility in in vivo studies. This technical guide provides a comprehensive overview of the solubility and bioavailability of this compound in mice, presenting key data, detailed experimental protocols, and workflow visualizations to support its effective implementation in research settings.

Solubility Profile

A critical advantage of this compound is its enhanced aqueous solubility compared to its parent compound, DTZ. This property allows for administration in simple saline solutions, avoiding the need for potentially toxic organic cosolvents.[1][2][3]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. It is important to note that this compound is unstable in solution, and freshly prepared solutions are recommended for optimal performance.[4][5]

| Solvent/Vehicle | Concentration (mM) | Concentration (mg/mL) | Notes |

| Saline (low-viscosity) | ~2 | ~0.76 | Sufficient for in vivo administration without organic cosolvents. |

| Water | <0.26 | <0.1 | Considered insoluble. |

| Ethanol + HCl | 5.28 | 2 | Requires sonication and pH adjustment to 2 with 1M HCl. DMSO can inactivate this compound's activity. |

| Aqueous Injectable Formulation (10% Ethanol, 10% Glycerol, 10% HPBCD, 35% PEG-300) | Not Specified | Not Specified | A recommended formulation for preparing a working solution for in vivo use. A typical working solution is 4 µmol (1.5 mg) of this compound in 480 µL of this formulation. |

Bioavailability and Pharmacokinetics in Mice

While detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound are not extensively reported in the literature, its improved bioavailability relative to DTZ has been noted. The primary evidence for its bioavailability comes from its successful and widespread use in in vivo bioluminescence imaging, which demonstrates that the compound can be systemically distributed to target tissues in sufficient concentrations to produce a robust signal.

Administration Routes and Dosing

The enhanced solubility of this compound allows for flexibility in its administration. The most common routes used in murine models are:

-

Intravenous (IV) Injection: Typically administered via the tail vein, this route provides rapid systemic distribution and is often preferred for achieving high peak bioluminescence intensity. A typical dose for IV administration is 0.2 µmol per mouse.

-

Intraperitoneal (IP) Injection: This route is also commonly used and may offer a more sustained release profile compared to IV injection.

Retro-orbital injection has also been suggested as a promising alternative, potentially offering a longer signal duration compared to tail vein injection.

Relative Bioavailability

It has been reported that this compound exhibits approximately 13 times better aqueous solubility and bioavailability than its predecessor, DTZ. This enhancement is a key factor in the superior performance of the LumiLuc-8pyDTZ reporter system for detecting early-stage tumors in xenograft mouse models.

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound for in vivo use and a general protocol for bioluminescence imaging in mice.

Protocol 1: Preparation of this compound Working Solution for In Vivo Administration

This protocol is adapted from recommendations for preparing an injectable formulation of this compound.

Materials:

-

This compound powder

-

Ethanol (v/v)

-

Glycerol (v/v)

-

2-Hydroxypropyl-β-cyclodextrin (HPBCD, w/v)

-

PEG-300 (v/v)

-

Sterile aqueous solvent (e.g., water for injection or saline)

Procedure:

-

Prepare the aqueous injectable formulation by combining 10% Ethanol, 10% Glycerol, 10% HPBCD, and 35% PEG-300.

-

Dissolve the this compound powder in the formulation. A typical working solution is 4 µmol (approximately 1.5 mg) of this compound in 480 µL of the formulation.

-

Ensure the solution is freshly prepared before use due to the instability of this compound in solution.

Protocol 2: In Vivo Bioluminescence Imaging in Mice

This protocol outlines a general workflow for BLI studies in mice using this compound.

Materials:

-

Mice expressing a luciferase reporter (e.g., LumiLuc)

-

Freshly prepared this compound working solution

-

Anesthetic (e.g., isoflurane)

-

Bioluminescence imaging system

Procedure:

-

Anesthetize the mouse using isoflurane inhalation (typically 5 minutes for induction).

-

If necessary, remove hair from the imaging area using an electric shaver and depilatory cream. Clean the area with sterile gauze, rinse with DPBS, and disinfect with 70% ethanol.

-

Administer the this compound working solution via the desired route (e.g., intraperitoneally into the left lower abdomen or intravenously via the tail vein).

-

Immediately place the mouse in a bioluminescence imaging system.

-

Set the imaging parameters. Typical settings include an open emission filter, a field of view of 25 cm, an aperture f-stop of 1.2, a 1x1 merge mode, and an exposure time of 1 second.

-

Acquire bioluminescence images at regular intervals (e.g., every 1 minute for 20 minutes).

-

Analyze the images using appropriate software (e.g., Fiji/ImageJ) to quantify the bioluminescent signal.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

Caption: Workflow for Determining this compound Solubility.

Caption: Workflow for In Vivo Bioavailability Assessment via BLI.

Signaling Pathways

Currently, there is no evidence in the reviewed literature to suggest that this compound directly interacts with or modulates specific signaling pathways. Its biological role is primarily understood as an inert substrate for luciferase enzymes, which, upon oxidation, produces light. Its mechanism of action is therefore not receptor-mediated and does not involve the direct activation or inhibition of intracellular signaling cascades.

Conclusion

This compound represents a significant advancement in the field of bioluminescence imaging due to its enhanced aqueous solubility and bioavailability compared to earlier luciferin analogs. These properties facilitate its use in murine models without the need for harsh solvent formulations, thereby improving the biocompatibility and reproducibility of in vivo studies. While detailed pharmacokinetic profiling remains an area for future investigation, the existing data and successful application in sensitive BLI experiments underscore its value as a research tool. The protocols and data presented in this guide are intended to assist researchers in leveraging the full potential of this compound in their preclinical studies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the LumiLuc Luciferase and 8pyDTZ Substrate Pairing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioluminescence imaging has been significantly advanced by the development of novel luciferase-substrate systems that offer brighter, more stable, and red-shifted light emission for sensitive in vivo applications. Among these, the pairing of LumiLuc luciferase with the synthetic substrate 8pyDTZ represents a noteworthy breakthrough. LumiLuc, a luciferase engineered through directed evolution from teLuc, exhibits broad substrate specificity and enhanced catalytic efficiency.[1][2][3] When paired with this compound, a pyridyl diphenylterazine (DTZ) analog, the system produces a bright, yellow-green bioluminescence with properties that are highly advantageous for deep-tissue imaging and other sensitive assays.[1][4] This guide provides a comprehensive technical overview of the LumiLuc-8pyDTZ system, including its biochemical properties, detailed experimental protocols, and the underlying molecular mechanisms.

Core Principles: The LumiLuc-8pyDTZ System

The LumiLuc-8pyDTZ bioluminescent system is built upon the foundational principles of marine luciferase biochemistry, which, unlike firefly luciferase, is ATP-independent. This independence from cellular ATP levels can be a significant advantage in experimental contexts where cellular metabolism may be variable or compromised.

LumiLuc Luciferase: LumiLuc was generated through a multi-round process of directed evolution starting from the teLuc luciferase. This process involved introducing random mutations and screening for variants with enhanced brightness when paired with the this compound substrate. The resulting LumiLuc enzyme contains 12 mutations compared to its predecessor and exhibits a roughly 5-fold enhancement in bioluminescence with this compound.

This compound Substrate: this compound is a synthetic analog of diphenylterazine (DTZ) that was designed for improved water solubility and red-shifted emission. Its enhanced solubility, approximately 13-fold greater than DTZ, facilitates in vivo administration without the need for organic cosolvents, thereby improving biocompatibility and experimental reproducibility. The structural modifications in this compound also contribute to a spectral shift in the emitted light, which is beneficial for reducing tissue attenuation in in vivo imaging.

Quantitative Data Presentation

The performance of a bioluminescent reporter system is defined by several key quantitative parameters. The following tables summarize the reported characteristics of the LumiLuc-8pyDTZ pairing in comparison to other relevant systems.

| Parameter | LumiLuc-8pyDTZ | teLuc-DTZ | NanoLuc-FRZ | Akaluc-AkaLumine | Reference |

| Emission Peak (λmax) | 525 nm | 502 nm | Not Specified | 650 nm | |

| Apparent Michaelis Constant (KM) | 4.6 μM | Higher than LumiLuc-8pyDTZ | Higher than LumiLuc-8pyDTZ | Not Specified | |

| Maximal Photon Emission Rate (Vmax) | ~60% of NanoLuc-FRZ, ~36% of teLuc-DTZ | Higher than LumiLuc-8pyDTZ | Higher than LumiLuc-8pyDTZ | Not Specified | |

| In Vivo Brightness Comparison | ~3-fold higher photon flux than Akaluc-AkaLumine (at day 7 post-inoculation) | Not Specified | Not Specified | Lower photon flux than LumiLuc-8pyDTZ | |

| Far-Red Emission (>600 nm) | Produces 1.6- to 3.9-fold higher photon flux than teLuc-DTZ in the 600-700 nm range | Lower than LumiLuc-8pyDTZ | Not Specified | Significant near-infrared emission | |

| Substrate Water Solubility | ~1711 μM (13-fold > DTZ) | Low (DTZ solubility: 131 μM) | Low (Furimazine) | Not Specified |

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in the development and application of the LumiLuc-8pyDTZ system, the following diagrams have been generated using the Graphviz DOT language.

Caption: Directed evolution workflow for generating LumiLuc luciferase from teLuc.

Caption: Simplified reaction pathway for LumiLuc-8pyDTZ bioluminescence.

Caption: General experimental workflow for in vivo bioluminescence imaging.

Experimental Protocols

Detailed methodologies are crucial for the successful application of the LumiLuc-8pyDTZ system. The following protocols are based on published methods and provide a starting point for in vitro and in vivo experiments.

In Vitro Cell-Based Luminescence Assay

This protocol is suitable for measuring LumiLuc activity in transiently or stably transfected mammalian cells, such as HEK293T.

Materials:

-

HEK293T cells

-

Plasmid encoding LumiLuc luciferase

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., Passive Lysis Buffer)

-

This compound substrate

-

Assay buffer (e.g., PBS or specialized glow-type buffer)

-

Opaque, white 96-well plates

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay.

-

Transfect the cells with the LumiLuc-expressing plasmid according to the manufacturer's protocol for the chosen transfection reagent.

-

Incubate the cells for 24-48 hours post-transfection to allow for sufficient luciferase expression.

-

-

Cell Lysis (Optional, for endpoint assays):

-

Aspirate the culture medium from the wells.

-

Wash the cells once with PBS.

-

Add an appropriate volume of lysis buffer to each well (e.g., 20-50 µL) and incubate for 15 minutes at room temperature with gentle rocking.

-

-

Luminescence Measurement:

-

Prepare the this compound substrate solution in the desired assay buffer to the final working concentration (e.g., 10-100 µM). Note that this compound is unstable in solution and should be prepared fresh.

-

For live-cell assays, add the this compound solution directly to the culture medium. For lysate assays, add the substrate solution to the cell lysate.

-

Immediately measure the bioluminescence using a luminometer. The kinetics can be flash-type in PBS or glow-type in a specialized assay buffer.

-

In Vivo Bioluminescence Imaging in a Mouse Xenograft Model

This protocol describes the use of the LumiLuc-8pyDTZ system to track tumor growth in a mouse model.

Materials:

-

Nude mice

-

Cancer cells stably expressing LumiLuc luciferase

-

Cell culture medium

-

PBS

-

This compound substrate

-

Sterile normal saline or an aqueous injectable formulation (e.g., containing 10% Ethanol, 10% Glycerol, 10% HPBCD, and 35% PEG-300)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS)

Methodology:

-

Animal and Cell Preparation:

-

Culture and harvest the LumiLuc-expressing cancer cells. Resuspend the cells in sterile PBS or culture medium for injection.

-

Anesthetize the mice using isoflurane.

-

Inject the desired number of cells (e.g., 1x10^4 to 1x10^6) subcutaneously or at the desired anatomical location.

-

-

Substrate Preparation and Administration:

-

Prepare a fresh solution of this compound. For intravenous or intraperitoneal injection, this compound can be dissolved in normal saline to its saturation concentration. Alternatively, a formulation can be used to achieve a specific working concentration. A typical dose is around 0.2 µmol per mouse.

-

Administer the this compound solution to the mice, typically via intraperitoneal or intravenous injection.

-

-

Bioluminescence Imaging:

-

Immediately after substrate administration, place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

Acquire bioluminescence images at various time points to determine the peak signal. The signal kinetics can vary depending on the injection route and tissue type.

-

Continue imaging at regular intervals (e.g., daily or every few days) to monitor tumor growth.

-

-

Data Analysis:

-

Use the imaging system's software to define regions of interest (ROIs) around the tumor sites.

-

Quantify the total photon flux (photons/second) within each ROI.

-

Plot the photon flux over time to track the progression of tumor growth.

-

Conclusion

The LumiLuc-8pyDTZ luciferase-substrate pair offers a powerful tool for researchers in various fields, particularly for in vivo bioluminescence imaging. Its ATP-independency, high sensitivity, improved substrate solubility, and red-shifted emission spectrum make it a superior choice for many applications compared to older bioluminescent systems. By understanding the quantitative characteristics and adhering to optimized experimental protocols, researchers can fully leverage the capabilities of this advanced reporter system to achieve high-quality, reproducible data in their studies.

References

Preclinical Safety and Toxicity Profile of 8pyDTZ: A Technical Whitepaper

Disclaimer: This document summarizes the currently available public information regarding the preclinical safety and toxicity of 8-pyridyl-dihydropyrimido[4,5-d]triazine (8pyDTZ). It is intended for researchers, scientists, and drug development professionals. Notably, dedicated, comprehensive preclinical toxicology studies on this compound, such as those determining LD50, NOAEL, genotoxicity, or reproductive toxicity, are not extensively available in the public domain. The information herein is largely derived from studies focused on its application as a bioluminescent imaging agent.

Executive Summary

This compound is a pyridyl analog of diphenylterazine (DTZ) that serves as an ATP-independent substrate for the engineered luciferase, LumiLuc. The LumiLuc-8pyDTZ system is recognized for its high sensitivity and spectrally shifted yellow emission, making it a valuable tool for in vivo bioluminescence imaging (BLI)[1]. A key reported safety feature of this compound is its enhanced aqueous solubility compared to earlier luciferin analogs, which allows for administration in simple saline solutions. This obviates the need for potentially irritative and toxic organic co-solvents often required for other substrates[2][3]. While frequently described as having "excellent biocompatibility," quantitative preclinical safety data for this compound itself is scarce[1]. The most relevant available data comes from a toxicity assessment of a closely related, PEGylated derivative known as sDTZ. This study showed no apparent organ toxicity in mice after repeated administration[4]. This whitepaper will detail the available qualitative safety information for this compound and provide a comprehensive analysis of the quantitative toxicity data for its derivative, sDTZ, as a surrogate.

Physicochemical Properties and Formulation

This compound's improved water solubility is a significant aspect of its favorable safety profile. It can be dissolved up to approximately 2 mM in low-viscosity saline, which is a notable improvement over parent compounds like DTZ that require co-solvents. This property reduces the potential for vehicle-related toxicity and improves the reproducibility of intravenous injections. For in vivo use, a typical working solution involves dissolving 1.5 mg (approximately 4 µmol) of this compound in 480 µL of an aqueous formulation.

Preclinical Safety and Toxicity Data

Direct quantitative toxicity data for this compound from dedicated studies is not publicly available. The safety profile is inferred from its use in imaging studies and from a toxicity assessment of a PEGylated derivative, sDTZ.

Qualitative Observations (this compound)

Quantitative Toxicity Assessment of sDTZ (PEGylated this compound derivative)

A study on a water-soluble, PEGylated derivative of DTZ, referred to as sDTZ, provides the most concrete preclinical safety data related to this class of compounds. In this study, no apparent organ toxicity was observed in mice following repeated dosing.

Table 1: Summary of sDTZ Toxicity Study in Mice

| Parameter | Details | Reference |

| Test Compound | sDTZ (PEGylated diphenylterazine) | |

| Animal Model | C57BL/6J mice | |

| Dosage | 25 mM in 100 µL normal saline | |

| Route of Administration | Intraperitoneal (IP) injection | |

| Dosing Regimen | Daily for five consecutive days | |

| Control Group | Normal saline without compound | |

| Primary Endpoint | Organ toxicity assessment | |

| Methodology | Histopathological examination (H&E staining) | |

| Tissues Examined | Brain, Heart, Liver, Lung, Kidney, Spleen | |

| Results | No apparent organ toxicity observed |

Experimental Protocols

Toxicity Assessment of sDTZ in Mice

This protocol is based on the methodology described for the toxicity assessment of sDTZ, a derivative of this compound.

-

Test Compound Preparation: sDTZ was dissolved in normal saline (0.9% NaCl) to a concentration of 25 mM.

-

Animal Model: C57BL/6J mice were used for the study.

-

Dosing: A 100 µL volume of the 25 mM sDTZ solution was administered to each mouse via intraperitoneal injection.

-

Frequency: Injections were performed once daily for five consecutive days.

-

Control: A control group of mice received intraperitoneal injections of normal saline only.

-

Tissue Harvesting and Analysis: At the end of the five-day period, the mice were sacrificed. Key organs, including the brain, heart, liver, lung, kidney, and spleen, were harvested.

-

Histopathology: The harvested tissues were subjected to paraffin embedding and sectioning, followed by hematoxylin and eosin (H&E) staining for microscopic examination to identify any signs of cellular damage or toxicity.

Visualizations

Experimental Workflow for sDTZ Toxicity Assessment

Caption: Workflow for the preclinical toxicity assessment of sDTZ in mice.

Bioluminescence Signaling Pathway with LumiLuc-8pyDTZ

References

Methodological & Application

Application Notes and Protocols for 8pyDTZ in In Vivo Bioluminescence Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8pyDTZ substrate, in conjunction with the engineered luciferase LumiLuc, represents a significant advancement in bioluminescence imaging (BLI) for in vivo research. This system offers an ATP-independent mechanism, high sensitivity, and excellent biocompatibility, making it a powerful tool for tracking cells, monitoring disease progression, and evaluating therapeutic efficacy in preclinical models. These application notes provide detailed protocols and comparative data to facilitate the successful implementation of the this compound/LumiLuc system in your research.

The LumiLuc-8pyDTZ pair has been shown to be highly sensitive and does not require organic cosolvents for in vivo administration.[1][2][3] A further development involves the fusion of LumiLuc to a red fluorescent protein to create LumiScarlet. This variant offers red-shifted emission, which allows for enhanced tissue penetration, making the LumiScarlet-8pyDTZ pair comparable to the bright ATP-dependent Akaluc-AkaLumine system for deep-tissue imaging.[2][3]

Key Advantages of the this compound System

-

ATP-Independent Bioluminescence: Unlike conventional firefly luciferase systems, the LumiLuc-8pyDTZ reaction does not require ATP, enabling robust imaging in various cellular and physiological conditions.

-

High Sensitivity: The LumiLuc-8pyDTZ pair provides superior sensitivity, allowing for the detection of early-stage tumors and small cell populations.

-

Excellent Biocompatibility: this compound exhibits good biocompatibility, and its improved water solubility over earlier substrates like DTZ allows for administration without the need for organic cosolvents.

-

Spectrally Shifted Emission: The pyridyl analog this compound results in a spectrally shifted emission compared to its parent compounds, with LumiLuc-8pyDTZ emitting yellow bioluminescence.

Comparative Data

The following tables summarize the comparative performance of the this compound-based systems against other common bioluminescence reporters.

Table 1: Emission Characteristics and In Vitro Performance

| Luciferase-Substrate Pair | Emission Peak | Relative In Vitro Photon Emission Rate (Vmax) | Apparent Michaelis Constant (KM) |

| LumiLuc-8pyDTZ | 525 nm | ~60% of NanoLuc-FRZ, ~36% of teLuc-DTZ | 4.6 μM |

| teLuc-DTZ | - | 100% (Reference) | > 4.6 μM |

| NanoLuc-FRZ | - | 100% (Reference) | > 4.6 μM |

Data extracted from a study comparing LumiLuc-8pyDTZ to other reporters.

Table 2: In Vivo Imaging Substrate Dosages

| Luciferase-Substrate Pair | Substrate | Administration Route | Dosage per Mouse |

| LumiLuc-8pyDTZ | This compound | Intraperitoneal (i.p.) | 4 μmol (in 480 μL) |

| LumiLuc-8pyDTZ | This compound | Intravenous (i.v.) | 0.2 μmol |

| Antares2-DTZ | DTZ | Intravenous (i.v.) | 0.3 μmol |

| Akaluc-AkaLumine | AkaLumine-HCl | Intravenous (i.v.) | 1.5 μmol |

Dosage information is compiled from published experimental protocols.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the preparation of an aqueous injectable formulation for this compound.

Materials:

-

This compound (M.W. ~375.4 g/mol )

-

Ethanol

-

Glycerol

-

2-Hydroxypropyl-β-cyclodextrin (HPBCD)

-

PEG-300

-

Sterile, nuclease-free water

Procedure:

-

Prepare the aqueous formulation vehicle by combining the following:

-

10% Ethanol (v/v)

-

10% Glycerol (v/v)

-

10% 2-Hydroxypropyl-β-cyclodextrin (HPBCD) (w/v)

-

35% PEG-300 (v/v)

-

Bring to final volume with sterile, nuclease-free water.

-

-

Immediately before use, dissolve the this compound powder in the formulation vehicle. A typical working solution is 4 μmol (approximately 1.5 mg) of this compound in 480 μL of the formulation.

-

Vortex thoroughly to ensure complete dissolution.

Note: this compound is unstable in solution. It is critical to prepare the working solution immediately before administration to the animals.

Protocol 2: In Vivo Bioluminescence Imaging of Tumor Xenografts

This protocol provides a step-by-step guide for performing in vivo BLI on mice bearing tumor xenografts expressing LumiLuc or LumiScarlet.

Materials:

-

Mice with luciferase-expressing tumor xenografts

-

Prepared this compound working solution (from Protocol 1)

-

Isoflurane anesthesia system

-

Bioluminescence imaging system (e.g., IVIS Spectrum, Ami HT)

-

Hair removal cream

-

Sterile gauze

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

70% Ethanol

Procedure:

-

Animal Preparation: a. Anesthetize the mouse using isoflurane inhalation (5 minutes). b. Remove hair from the imaging area using an electric shaver followed by a 1-minute application of hair removal cream. c. Wipe away the remaining hair with sterile gauze, rinse the area with DPBS, and disinfect with 70% ethanol.

-

Substrate Administration: a. Inject the freshly prepared this compound working solution intraperitoneally into the left lower abdomen of the mouse.

-

Image Acquisition: a. Immediately place the anesthetized mouse into the bioluminescence imaging system. b. Set the imaging parameters. The following are recommended starting parameters and should be optimized for your specific experiment and instrument:

- Emission Filter: Open

- Field of View (FOV): 25 cm

- Aperture (f-stop): 1.2

- Binning (Merge Mode): 1x1

- Exposure Time: 1 second c. Collect bioluminescence images every 1 minute for a duration of 20 minutes to capture the peak signal.

-

Data Analysis: a. Use appropriate software (e.g., Fiji/ImageJ, Living Image) to define regions of interest (ROIs) and quantify the bioluminescent signal (typically in photons/second). b. Process the quantitative data using spreadsheet software (e.g., Excel).

Visualizations

Bioluminescence Reaction Pathway

Caption: ATP-Independent Bioluminescence Reaction of LumiLuc and this compound.

Experimental Workflow for In Vivo Imaging

Caption: Standard workflow for in vivo bioluminescence imaging with this compound.

Comparative Logic of Bioluminescence Systems

Caption: Comparison of ATP-Independent and ATP-Dependent BLI Systems.

References

Application Notes and Protocols for the Use of 8pyDTZ in HEK 293T Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

8pyDTZ is a pyridyl analog of diphenylterazine (DTZ) that serves as a highly sensitive and biocompatible substrate for the engineered luciferase, LumiLuc.[1][2] This bioluminescent system is notable for its ATP-independent mechanism, enhanced water solubility, and spectrally red-shifted emission, making it a powerful tool for in vivo and in vitro bioluminescence imaging (BLI).[1][2][3] HEK 293T cells are a commonly used and easily transfectable cell line, making them an excellent model for studying various cellular processes using the LumiLuc-8pyDTZ reporter system.

These application notes provide detailed protocols for the use of this compound in HEK 293T cells, covering cell culture, transfection, and bioluminescence assays.

Mechanism of Action

The LumiLuc-8pyDTZ system relies on the enzymatic oxidation of this compound by the LumiLuc luciferase. Unlike firefly luciferase, this reaction does not require adenosine triphosphate (ATP), which prevents interference with cellular energy metabolism. This ATP-independence also allows for robust signal detection in the extracellular environment where ATP levels are low. The reaction produces a sustained and bright luminescent signal with an emission maximum shifted towards the red end of the spectrum, which allows for deeper tissue penetration in in vivo studies.

References

Application Notes and Protocols for 8pyDTZ Administration in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

8pyDTZ is a pyridyl analog of diphenylterazine (DTZ) that functions as a substrate for the engineered luciferase, LumiLuc.[1][2][3] The LumiLuc-8pyDTZ system is a powerful tool for in vivo bioluminescence imaging (BLI) in preclinical research, particularly for monitoring tumor growth and burden in mouse models.[2][3] Key advantages of this compound include its enhanced water solubility, which allows for administration in simple aqueous solutions without the need for potentially toxic organic cosolvents, and its red-shifted light emission, which provides superior tissue penetration for more sensitive detection of deep-tissue tumors. This ATP-independent reporter system offers excellent biocompatibility and high sensitivity for non-invasive, real-time visualization of biological processes within living animals.

These application notes provide detailed protocols for the preparation and administration of this compound for bioluminescence imaging of mouse tumor models.

Data Presentation

Table 1: Properties of this compound Substrate

| Property | Description | Reference |

| Full Name | Pyridyl Diphenylterazine Analog | |

| Associated Luciferase | LumiLuc | |

| Mechanism | ATP-independent enzymatic oxidation | |

| Key Advantages | Enhanced water solubility, red-shifted emission, high in vivo sensitivity, no need for organic cosolvents. | |

| Application | In vivo bioluminescence imaging (BLI) of tumor models. | |

| Emission Spectrum | Yellow-green, red-shifted compared to standard luciferins. |

Table 2: Comparison of Administration Routes for Luciferin Substrates

| Administration Route | Advantages | Disadvantages | Typical Peak Signal Time |

| Intraperitoneal (IP) | - Easier to administer- Slower, more sustained signal plateau | - Slower absorption and distribution | 10-20 minutes |

| Intravenous (IV) | - Rapid distribution- Brighter initial signal | - More technically challenging- Faster signal decay | 2-5 minutes |

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the preparation of an this compound working solution for in vivo administration. Note that this compound is reported to be unstable in solution, and it is highly recommended to prepare the solution immediately before use.

Materials:

-

This compound powder

-

Ethanol (ACS grade or higher)

-

Glycerol

-

2-Hydroxypropyl-β-cyclodextrin (HPBCD)

-

PEG-300

-

Sterile, pyrogen-free water or saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-